molecular formula C9H10N2O2 B081512 (4-Acetylphenyl)urea CAS No. 13143-02-7

(4-Acetylphenyl)urea

Cat. No.: B081512
CAS No.: 13143-02-7
M. Wt: 178.19 g/mol
InChI Key: NOFYCZGGZKBMJN-UHFFFAOYSA-N
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Description

(4-Acetylphenyl)urea is an organic compound with the molecular formula C9H10N2O2 It is a derivative of urea, where one of the hydrogen atoms in the urea molecule is replaced by a (4-acetylphenyl) group

Preparation Methods

Synthetic Routes and Reaction Conditions: (4-Acetylphenyl)urea can be synthesized through several methods. One common method involves the hydration of cyanamides to N-monosubstituted ureas using silver nanoparticles. In this procedure, a mixture of the appropriate cyanamide, water, and silver nanoparticles is stirred under reflux conditions for one hour. After the reaction is complete, the silver nanoparticles are separated from the reaction mixture by centrifugation, and the desired product is obtained .

Industrial Production Methods: Industrial production of this compound typically involves the reaction of isocyanates or carbamoyl chlorides with ammonia. The desired isocyanate and carbamoyl chloride can be generated by the reaction of the corresponding amine with phosgene. this method is not environmentally friendly or safe .

Chemical Reactions Analysis

Types of Reactions: (4-Acetylphenyl)urea undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized under specific conditions to form different products.

    Reduction: Reduction reactions can convert this compound into other derivatives.

    Substitution: This compound can undergo substitution reactions where one of its functional groups is replaced by another.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are often used.

    Substitution: Substitution reactions can be carried out using various nucleophiles and electrophiles under appropriate conditions.

Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield different ketones or carboxylic acids, while reduction may produce amines or alcohols.

Scientific Research Applications

(4-Acetylphenyl)urea has several scientific research applications, including:

    Chemistry: It is used as a building block for the synthesis of more complex organic molecules.

    Biology: This compound is studied for its potential biological activities, including antibacterial and antifungal properties.

    Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate.

    Industry: It is used in the production of various industrial chemicals and materials.

Mechanism of Action

The mechanism of action of (4-Acetylphenyl)urea involves its interaction with specific molecular targets and pathways. For example, it may inhibit certain enzymes or receptors, leading to its observed biological effects. The exact molecular targets and pathways can vary depending on the specific application and context .

Comparison with Similar Compounds

    (4-Acetylphenyl)cyanate: This compound is similar in structure but contains a cyanate group instead of a urea group.

    (4-Acetylphenyl)thiourea: This compound contains a thiourea group instead of a urea group.

Uniqueness: (4-Acetylphenyl)urea is unique due to its specific chemical structure, which imparts distinct physical and chemical properties.

Properties

IUPAC Name

(4-acetylphenyl)urea
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H10N2O2/c1-6(12)7-2-4-8(5-3-7)11-9(10)13/h2-5H,1H3,(H3,10,11,13)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NOFYCZGGZKBMJN-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)C1=CC=C(C=C1)NC(=O)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H10N2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40282702
Record name (4-acetylphenyl)urea
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40282702
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

178.19 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

13143-02-7
Record name 13143-02-7
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=27464
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Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name (4-acetylphenyl)urea
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40282702
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name (4-ACETYLPHENYL)UREA
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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